molecular formula C16H16N2O B2582011 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile CAS No. 900015-08-9

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile

Cat. No.: B2582011
CAS No.: 900015-08-9
M. Wt: 252.317
InChI Key: BVYMQQNGBCMJTB-UHFFFAOYSA-N
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Description

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C16H16N2O It is a derivative of pyridine, featuring a tert-butylphenoxy group at the 4-position and a carbonitrile group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylphenol and 3-cyanopyridine.

    Reaction: The 4-tert-butylphenol undergoes a nucleophilic substitution reaction with 3-cyanopyridine in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 4-tert-butylphenol and 3-cyanopyridine.

    Optimized Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: The product is purified using techniques like recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-tert-butylphenoxy)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-tert-butylphenoxy)pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

    3-cyanopyridine: Lacks the tert-butylphenoxy group but shares the pyridine and carbonitrile moieties.

    4-tert-butylphenol: Contains the tert-butylphenoxy group but lacks the pyridine and carbonitrile components.

Uniqueness

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile is unique due to the combination of the tert-butylphenoxy and carbonitrile groups on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-16(2,3)13-5-7-14(8-6-13)19-15-9-4-12(10-17)11-18-15/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYMQQNGBCMJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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